molecular formula C17H11ClN4O B11271320 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11271320
M. Wt: 322.7 g/mol
InChI Key: BQZDULRMBOBERL-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction with benzonitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of a pyrazole and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds .

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21)

InChI Key

BQZDULRMBOBERL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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